Cas no 2764009-96-1 (3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)

3-(1-Methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a structurally complex carboxylic acid derivative featuring both an imidazole ring and a reactive allyloxycarbonyl (Alloc) protected amine group. The presence of the imidazole moiety suggests potential biological activity, particularly in applications involving coordination chemistry or enzyme inhibition. The Alloc group offers selective deprotection under mild conditions, making this compound useful in peptide synthesis and other stepwise organic transformations. Its carboxylic acid functionality enhances solubility in polar solvents and provides a handle for further derivatization. This compound is of interest in medicinal chemistry and materials science due to its multifunctional design, enabling precise modifications for targeted applications.
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid structure
2764009-96-1 structure
商品名:3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
CAS番号:2764009-96-1
MF:C13H19N3O4
メガワット:281.307663202286
CID:5560096
PubChem ID:165997179

3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
    • 2764009-96-1
    • EN300-37343711
    • インチ: 1S/C13H19N3O4/c1-4-5-20-13(19)15-9(2)10(6-12(17)18)11-7-14-8-16(11)3/h4,7-10H,1,5-6H2,2-3H3,(H,15,19)(H,17,18)
    • InChIKey: ZWMPONFRZVYGHZ-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(C1=CN=CN1C)C(C)NC(=O)OCC=C)=O

計算された属性

  • せいみつぶんしりょう: 281.13755610g/mol
  • どういたいしつりょう: 281.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37343711-1.0g
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2764009-96-1
1.0g
$1742.0 2023-07-06
Enamine
EN300-37343711-2.5g
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2764009-96-1
2.5g
$3417.0 2023-07-06
Enamine
EN300-37343711-0.1g
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2764009-96-1
0.1g
$1533.0 2023-07-06
Enamine
EN300-37343711-0.25g
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2764009-96-1
0.25g
$1604.0 2023-07-06
Enamine
EN300-37343711-5.0g
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2764009-96-1
5.0g
$5056.0 2023-07-06
Enamine
EN300-37343711-0.05g
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2764009-96-1
0.05g
$1464.0 2023-07-06
Enamine
EN300-37343711-0.5g
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2764009-96-1
0.5g
$1673.0 2023-07-06
Enamine
EN300-37343711-10.0g
3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2764009-96-1
10.0g
$7497.0 2023-07-06

3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid 関連文献

3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acidに関する追加情報

Introduction to 3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid (CAS No. 2764009-96-1)

3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid, identified by its CAS number 2764009-96-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of an imidazole ring and an amino acid-derived moiety, which makes it a promising candidate for various therapeutic applications. The structural features of this molecule, particularly the 1-methyl-1H-imidazol-5-yl substituent and the (prop-2-en-1-yloxy)carbonyl amino group, contribute to its unique chemical properties and biological activities.

The synthesis of 3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The imidazole ring is a key structural component that imparts stability and reactivity to the molecule, making it suitable for further functionalization. The presence of the (prop-2-en-1-yloxy)carbonyl group enhances the compound's solubility and bioavailability, which are critical factors in drug development. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. 3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has been investigated for its potential role in modulating various cellular processes, including inflammation, apoptosis, and signal transduction. The imidazole ring is known to interact with a wide range of biological targets, making it a versatile scaffold for drug design. Additionally, the amino acid-derived moiety provides a site for further chemical modification, allowing for the creation of analogs with enhanced pharmacological properties.

One of the most compelling aspects of 3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is its potential application in the treatment of neurological disorders. Studies have demonstrated that imidazole derivatives can cross the blood-brain barrier and exert neuroprotective effects. The specific substitution pattern in this compound may enhance its ability to interact with neurotransmitter receptors and ion channels, thereby modulating neuronal activity. Furthermore, the (prop-2-en-1-yloxy)carbonyl group could serve as a site for covalent binding to target proteins, increasing drug efficacy and duration of action.

The pharmacokinetic profile of 3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is another area of active investigation. The compound's solubility and metabolic stability are critical factors that determine its bioavailability and therapeutic window. Preclinical studies have shown that this molecule exhibits favorable pharmacokinetic properties when administered orally or intravenously. The presence of polar functional groups enhances its solubility in aqueous environments, while the hydrophobic imidazole ring contributes to its distribution across different tissues.

Recent research has also explored the potential of 3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid as an anti-inflammatory agent. Chronic inflammation is implicated in numerous diseases, including cardiovascular disorders, autoimmune conditions, and cancer. The imidazole ring has been shown to inhibit inflammatory pathways by modulating the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the amino acid-derived moiety can interact with inflammatory cytokines and growth factors, further contributing to its anti-inflammatory effects.

The development of new synthetic routes for 3-(1-methyl-1H-imidazol-5 -yl)-4-{[(prop - 2 - en - 1 - yloxy) carbonyl] amino } pentanoic acid has been a focus of recent research efforts. Advances in catalytic methods have enabled more efficient transformations, reducing waste and improving yields. These innovations have not only made the synthesis more cost-effective but also more environmentally sustainable. Green chemistry principles have been increasingly applied to pharmaceutical synthesis, emphasizing the use of renewable resources and minimal waste generation.

The biological activity of 3-( 1 - methyl - 1 H - imidazol - 5 - yl ) - 4 - { [ ( prop - 2 - en - 1 - yloxy ) carbonyl ] amino } pentanoic acid has been further explored through structure-function relationship studies. By modifying specific functional groups within the molecule, researchers have been able to fine-tune its biological effects. For example, altering the size or electronic properties of the imidazole ring can influence its binding affinity to target proteins. Similarly, changes to the amino acid-derived moiety can affect solubility and metabolic stability.

In conclusion,3-( 1 - methyl - 1 H - imidazol - 5 - yl ) - 4 - { [ ( prop - 2 - en - 1 - yloxy ) carbonyl ] amino } pentanoic acid (CAS No. 2764009 96 – – – – – – – – – – 96 –) represents a promising therapeutic agent with diverse applications in medicine. Its unique structural features make it a versatile scaffold for drug design, while its favorable pharmacokinetic properties enhance its potential as a clinical candidate. Continued research into this compound will likely uncover new insights into its mechanisms of action and therapeutic applications.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司